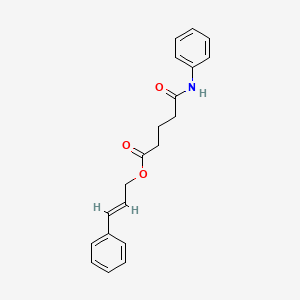
(2E)-3-phenylprop-2-en-1-yl 5-oxo-5-(phenylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate is an organic compound with a complex structure that includes both phenyl and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between terephthalaldehyde and 2-aminoacetophenone . This reaction forms the core structure, which is then further modified to introduce the phenylcarbamoyl and butanoate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzophospholes: These compounds have similar structural features and are used in organic electronics.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has similar functional groups and is studied for its nonlinear optical properties.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: This compound is used in photocatalytic transformations and has similar electronic properties.
Uniqueness
What sets (2E)-3-Phenylprop-2-en-1-yl 4-(phenylcarbamoyl)butanoate apart from these similar compounds is its unique combination of phenyl and carbamoyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 5-anilino-5-oxopentanoate |
InChI |
InChI=1S/C20H21NO3/c22-19(21-18-12-5-2-6-13-18)14-7-15-20(23)24-16-8-11-17-9-3-1-4-10-17/h1-6,8-13H,7,14-16H2,(H,21,22)/b11-8+ |
InChI Key |
WZEKXDMYBLGWKQ-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CCCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CCCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-nitrophenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B15021162.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021168.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15021169.png)
![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15021183.png)
![6-(4-ethoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021187.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021188.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B15021206.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B15021207.png)
![6-(4-Bromophenyl)-2-(2,4-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021218.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021223.png)
![1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15021226.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021252.png)
